molecular formula C22H15ClFN3O2 B2460826 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 903315-31-1

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2460826
CAS No.: 903315-31-1
M. Wt: 407.83
InChI Key: OCLNALAWRVHDNG-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of chemicals

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLNALAWRVHDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl and fluorobenzoyl groups: These steps may involve coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.

    Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indolizine core may play a crucial role in binding to these targets, while the substituent groups could modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Uniqueness

The unique combination of the chlorophenyl and fluorobenzoyl groups in 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may confer distinct biological properties and reactivity compared to similar compounds.

Biological Activity

2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. The compound features an indolizine core, which is significant for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

  • IUPAC Name : 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
  • Molecular Formula : C22H15ClFN3O2
  • Molecular Weight : 407.8 g/mol
  • CAS Number : 906163-02-8

The biological activity of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The indolizine core enhances binding affinity to these targets, while the substituent groups modulate activity and selectivity.

Antiviral Activity

Preliminary studies indicate that this compound may act as a potent inhibitor of viral enzymes, specifically targeting the coronavirus 3CL-like protease. It has shown better binding affinity compared to other compounds in its class, suggesting its potential as a therapeutic agent against viral infections.

Anticancer Properties

Research has demonstrated that similar indolizine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been reported to inhibit tumor growth in various cancer cell lines. The mechanism involves promoting apoptosis and inducing cell cycle arrest .

In a specific study involving xenograft models, compounds related to this indolizine derivative showed tumor growth inhibition rates exceeding 48% compared to controls, indicating promising anticancer efficacy .

Case Studies and Research Findings

Study Focus Findings
Study on Viral InhibitionEvaluated binding affinity against coronavirus proteasesDemonstrated superior binding compared to other inhibitors
Anticancer EfficacyTested in xenograft modelsAchieved tumor growth inhibition of 48%
Antimicrobial PropertiesAssessed against bacterial strainsIndicated significant antimicrobial activity (specific data pending)

Synthesis and Production

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indolizine Core : Achieved through cyclization reactions with appropriate precursors.
  • Amination Reactions : Introduction of the amino group using ammonia or amines.
  • Coupling Reactions : Attachment of chlorophenyl and fluorobenzoyl groups via methods such as Suzuki or Heck reactions.

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